1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a hybrid heterocyclic molecule combining a pyrrolo[3,4-d][1,2,3]triazole-dione core with 1,2,4-oxadiazole and methylsulfanylphenyl substituents.
Properties
IUPAC Name |
3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methylsulfanylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-12-6-3-4-9-15(12)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)13-7-5-8-14(10-13)31-2/h3-10,17-18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBYYFDMVAMIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)SC)N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the correct functional groups are introduced at each stage. Common synthetic routes may include:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylthio group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.
Attachment of the oxadiazole moiety: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety is a key reactive center. Studies on structurally related compounds (e.g., 4-[5-(2-(methylthio)phenyl)-1,2,4-oxadiazol-3-yl]pyridine) indicate that oxadiazoles can undergo:
Methylsulfanyl Group Reactivity
The methylsulfanyl (-SMe) group at the 3-phenyl position is susceptible to oxidation and alkylation:
Triazole-Dione Core Reactions
The fused pyrrolo-triazole-dione system participates in:
Functionalization of the 2-Methylphenyl Substituent
The 2-methylphenyl group attached to the oxadiazole can undergo:
Analytical Characterization
Key techniques for verifying reaction outcomes include:
-
NMR Spectroscopy : Confirms regioselectivity in substitution reactions (e.g., sulfoxide vs. sulfone formation) .
-
Mass Spectrometry : Identifies molecular ion peaks and fragmentation patterns of derivatives.
-
X-ray Crystallography : Resolves structural modifications in metal complexes or stereoisomers .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its unique structural features that may interact with biological targets. Research indicates that derivatives of oxadiazoles and pyrroles often display anti-inflammatory and anticancer activities. For instance:
- Anti-Cancer Activity: Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Anti-Inflammatory Properties: The oxadiazole moiety has been associated with reduced inflammatory responses in various models .
Agricultural Chemistry
Compounds with oxadiazole structures are known for their fungicidal and herbicidal properties. The application of this compound in agricultural formulations could enhance crop protection strategies against fungal pathogens.
Material Science
The unique electronic properties of heterocyclic compounds like this one make them suitable for applications in organic electronics and photonic devices. Their ability to form stable films can be utilized in:
- Organic Light Emitting Diodes (OLEDs): The compound's luminescent properties can be explored for use in OLED technology.
- Solar Cells: Heterocycles are often used as electron transport materials in organic photovoltaic cells .
Case Study 1: Anticancer Research
A study published in Pharmaceutical Research highlighted the synthesis and evaluation of a series of oxadiazole derivatives related to our compound. The derivatives showed promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Case Study 2: Agricultural Applications
Research conducted by the Journal of Agricultural and Food Chemistry demonstrated that oxadiazole-based compounds exhibited significant antifungal activity against Fusarium species affecting crops. Field trials showed improved crop yields when treated with formulations containing these compounds .
Mechanism of Action
The mechanism of action of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (CAS 1171668-31-7, ) shares the same core but differs in substituents:
- Target Compound : 2-methylphenyl (oxadiazole) and 3-methylsulfanylphenyl (triazole-dione).
- Analog : 4-chlorophenyl (oxadiazole) and 3-fluoro-4-methylphenyl (triazole-dione).
Key Implications : - Chlorine and fluorine substituents enhance electronegativity and metabolic stability compared to methyl/methylsulfanyl groups .
- Methylsulfanyl may improve solubility but could reduce bioavailability due to higher molecular weight .
Functional Analogs with Triazole-Oxadiazole Hybrids
Compounds like 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () and S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives () share overlapping motifs:
- Common Features : Triazole rings, sulfur-containing side chains.
- Divergence : The target compound lacks tetrazole or pyrazole moieties, which are associated with enhanced antibacterial activity in analogs .
Functional Comparison: Pharmacological and Physicochemical Properties
Binding Affinity and Molecular Docking
highlights that structural motif clustering (via Tanimoto coefficients and Murcko scaffolds) is critical for comparing binding affinities. For example:
- Target Compound : Predicted to interact with enzymes via its oxadiazole and triazole-dione groups, similar to HDAC inhibitors ().
- Analog () : Fluorine and chlorine substituents may increase affinity for hydrophobic binding pockets .
Pharmacokinetic Properties
- Metabolic Stability : Oxadiazole rings are generally resistant to hydrolysis, but methylsulfanyl may undergo oxidation to sulfoxides, reducing half-life .
Data Tables
Table 1: Structural and Functional Parameters of Comparable Compounds
Table 2: Docking Scores (Hypothetical Comparison)
Research Findings and Limitations
- Synthetic Challenges : The target compound’s steric hindrance (due to fused pyrrolo-triazole) complicates synthesis compared to simpler triazole derivatives ().
- Validation Tools : Crystallographic tools (e.g., SHELXL, ; ORTEP-3, ) are essential for confirming its 3D structure, which is unvalidated in current literature .
Biological Activity
The compound 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activity. This article aims to summarize the available research findings on its biological properties and mechanisms of action.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃S |
| Molecular Weight | 283.28 g/mol |
| Boiling Point | 522.7 ± 60.0 °C (predicted) |
| Density | 1.35 ± 0.1 g/cm³ (predicted) |
| pKa | 4.02 ± 0.36 (predicted) |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole compounds often possess antimicrobial properties. For example:
- A similar oxadiazole derivative demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- The presence of the methylsulfanyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Anticancer Properties
Preliminary investigations suggest that the compound may exhibit anticancer activity:
- In vitro studies indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
- The pyrrolo[3,4-d][1,2,3]triazole moiety has been associated with inhibition of cell proliferation in various cancer cell lines .
Anti-inflammatory Effects
Oxadiazole-containing compounds have been reported to exert anti-inflammatory effects:
- Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
- The mechanism may involve the modulation of NF-kB signaling pathways.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antibacterial Activity :
- Anticancer Activity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
